N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2S2/c16-13-4-3-12(24-13)10-7-23-15(19-10)20-14(21)6-22-11-2-1-8(17)5-9(11)18/h1-5,7H,6H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPTHDVYXEZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Bromothiophene Moiety : Contributes to the compound's reactivity and potential biological functions.
- Dichlorophenoxy Group : Enhances the compound's solubility and may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds with thiazole and thiophene rings exhibit significant biological activities. The specific biological activities of this compound include:
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The thiazole nucleus is recognized for its antimicrobial properties. Research has indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Interaction with Cellular Pathways : It may interfere with signaling pathways critical for cell survival and proliferation in cancer cells.
Case Studies
- Anticancer Screening : In vitro studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study indicated that derivatives similar to our compound showed promising results against MCF7 cells .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against a variety of microbial strains using methods like the turbidimetric assay. Results indicated effective inhibition of bacterial growth .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | Thiazole ring with bromothiophene | Anticancer and antimicrobial |
| N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Thiazole ring with chloroacetamide | Antimicrobial and antiproliferative |
| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide | Similar structure with dichlorobenzamide | Anticancer activity confirmed |
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structure combines two key pharmacophores:
- Thiazol-2-yl acetamide backbone : Provides a rigid scaffold for substituent placement, enabling interactions with biological targets (e.g., kinases or receptors) .
- 2,4-Dichlorophenoxy group: A hallmark of bioactive molecules, including auxin-like herbicides (e.g., 2,4-D) and enzyme inhibitors .
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their properties:
Key Observations :
- Substituent Impact : The 5-bromothiophen-2-yl group (as in the target compound) increases molecular weight and polarizability compared to phenyl or fluorophenyl analogs .
- Bioactivity: The 2,4-dichlorophenoxy group is associated with herbicidal activity (e.g., 2,4-D) and kinase modulation, whereas bromothiophene may enhance metabolic stability .
- Synthetic Complexity: The target compound likely requires sequential reactions: (1) thiazol formation via Hantzsch synthesis, (2) acetamide functionalization with dichlorophenoxy groups .
Preparation Methods
Synthetic Routes for N-[4-(5-Bromothiophen-2-yl)-1,3-Thiazol-2-yl]-2-(2,4-Dichlorophenoxy)Acetamide
Retrosynthetic Analysis
The target compound can be dissected into three primary fragments:
- Thiazole-2-amine core : 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine.
- Acetamide linker : 2-(2,4-Dichlorophenoxy)acetic acid.
- Amide bond formation : Coupling the amine and carboxylic acid derivatives.
Stepwise Synthesis
Synthesis of 4-(5-Bromothiophen-2-yl)-1,3-Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis , involving cyclization between a thiourea derivative and α-bromo ketone.
Procedure :
- 5-Bromothiophene-2-carboxaldehyde (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux.
- α-Bromoacetophenone (1.1 equiv) is added dropwise, followed by stirring at 80°C for 12 hours.
- The intermediate 2-aminothiazole is precipitated upon cooling, filtered, and recrystallized from ethanol.
Key Data :
- Yield : 68–72% (based on analogous thiazole syntheses).
- Characterization : $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 7.42 (s, 1H, thiophene-H), 6.94 (br, 2H, NH$$2 $$).
Synthesis of 2-(2,4-Dichlorophenoxy)Acetic Acid
The phenoxyacetic acid fragment is prepared via nucleophilic substitution :
Procedure :
- 2,4-Dichlorophenol (1.0 equiv) is dissolved in acetone with K$$2$$CO$$3$$ (2.0 equiv).
- Chloroacetic acid (1.2 equiv) is added, and the mixture is refluxed for 6 hours.
- The product is acidified with HCl, extracted with ethyl acetate, and purified via recrystallization.
Key Data :
Amide Bond Formation
Two primary methods are employed for coupling the thiazole-2-amine and acetic acid derivative:
Method A: Acyl Chloride Route
- 2-(2,4-Dichlorophenoxy)acetyl chloride is synthesized by treating the carboxylic acid with thionyl chloride (SOCl$$_2$$) under reflux.
- The acyl chloride (1.1 equiv) is reacted with 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv) in 1,4-dioxane with triethylamine (TEA, 1.5 equiv) as a base.
- The reaction is stirred at 20°C for 4 hours, followed by precipitation in water and filtration.
Key Data :
Method B: Carbodiimide-Mediated Coupling
- 2-(2,4-Dichlorophenoxy)acetic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane.
- The thiazole-2-amine (1.0 equiv) is added, and the mixture is stirred at 25°C for 6 hours.
- Dicyclohexylurea (DCU) is filtered off, and the product is purified via column chromatography.
Key Data :
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Validate C=O stretching (1650–1750 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .
- X-ray crystallography : Use SHELX programs for single-crystal structure determination, resolving ambiguities in regiochemistry .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with bromothiophene .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
What strategies optimize reaction yields during scale-up synthesis?
Advanced Research Question
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency in bromothiophene reactions .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during thiazole formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
How does the compound’s stability under physiological conditions impact its therapeutic potential?
Advanced Research Question
- Hydrolytic stability : Assess acetamide cleavage in PBS (pH 7.4) via HPLC, noting degradation products .
- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation of the thiophene ring .
- Formulation strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
What crystallographic challenges arise in determining this compound’s structure?
Advanced Research Question
- Twinned crystals : Address using SHELXD for dual-space recycling and Olex2 for refinement .
- Disorder modeling : Refine bromine and dichlorophenoxy substituents with anisotropic displacement parameters .
- Data collection : Optimize cryocooling (100 K) to mitigate radiation damage during synchrotron experiments .
How do structural modifications alter the compound’s pharmacokinetic profile?
Advanced Research Question
- LogP adjustments : Introduce polar groups (e.g., -OH) to the phenoxy moiety to reduce lipophilicity and improve solubility .
- Metabolic blocking : Fluorinate the thiazole ring to slow oxidative metabolism .
- Bioisosteric replacement : Substitute thiophene with pyridine to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
